Cas no 1341912-40-0 (2-2-(thiophen-3-yl)ethylpiperidine)

2-2-(Thiophen-3-yl)ethylpiperidine is a heterocyclic organic compound featuring a piperidine core substituted with a thiophene-containing ethyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiophene moiety enhances aromatic character and potential for π-stacking interactions, while the piperidine ring contributes to basicity and conformational flexibility. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents, due to its ability to modulate receptor binding. Its synthetic versatility allows for further functionalization, enabling tailored applications in drug discovery and material science. Proper handling under inert conditions is recommended due to potential sensitivity.
2-2-(thiophen-3-yl)ethylpiperidine structure
1341912-40-0 structure
Product name:2-2-(thiophen-3-yl)ethylpiperidine
CAS No:1341912-40-0
MF:C11H17NS
Molecular Weight:195.32438158989
CID:6288682
PubChem ID:64084442

2-2-(thiophen-3-yl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 2-2-(thiophen-3-yl)ethylpiperidine
    • EN300-1828530
    • 1341912-40-0
    • CS-0267576
    • 2-(2-(Thiophen-3-yl)ethyl)piperidine
    • AKOS013401519
    • 2-[2-(thiophen-3-yl)ethyl]piperidine
    • インチ: 1S/C11H17NS/c1-2-7-12-11(3-1)5-4-10-6-8-13-9-10/h6,8-9,11-12H,1-5,7H2
    • InChIKey: WZBXHJINEHSNBQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCC1CCCCN1

計算された属性

  • 精确分子量: 195.10817072g/mol
  • 同位素质量: 195.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • XLogP3: 2.7

2-2-(thiophen-3-yl)ethylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1828530-0.5g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1828530-0.25g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1828530-10.0g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
10g
$7866.0 2023-06-02
Enamine
EN300-1828530-10g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
10g
$3007.0 2023-09-19
Enamine
EN300-1828530-1g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
1g
$699.0 2023-09-19
Enamine
EN300-1828530-0.1g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1828530-1.0g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
1g
$1829.0 2023-06-02
Enamine
EN300-1828530-5g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
5g
$2028.0 2023-09-19
Enamine
EN300-1828530-0.05g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1828530-5.0g
2-[2-(thiophen-3-yl)ethyl]piperidine
1341912-40-0
5g
$5304.0 2023-06-02

2-2-(thiophen-3-yl)ethylpiperidine 関連文献

2-2-(thiophen-3-yl)ethylpiperidineに関する追加情報

2-(Thiophen-3-yl)ethylpiperidine: A Comprehensive Overview

The compound with CAS No. 1341912-40-0, commonly referred to as 2-(thiophen-3-yl)ethylpiperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a thiophene moiety. The integration of these two functional groups imparts distinctive chemical properties and opens up a wide range of potential applications in drug discovery and material science.

Piperidine, a six-membered saturated ring containing one nitrogen atom, is a fundamental building block in organic synthesis. Its ability to act as both a nucleophile and an electrophile makes it versatile in various reactions. In the case of 2-(thiophen-3-yl)ethylpiperidine, the piperidine ring is substituted at the 2-position with an ethyl group that is further attached to a thiophene ring. Thiophene, a five-membered aromatic heterocycle containing sulfur, is known for its stability and unique electronic properties. This combination results in a molecule that exhibits both aliphatic and aromatic characteristics.

Recent studies have highlighted the importance of heterocyclic compounds like 2-(thiophen-3-yl)ethylpiperidine in medicinal chemistry. The thiophene moiety, in particular, has been shown to enhance the bioavailability and pharmacokinetic properties of drugs. Researchers have explored the potential of this compound as a scaffold for developing new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 2-(thiophen-3-yl)ethylpiperidine involves a multi-step process that typically begins with the preparation of piperidine derivatives. One common approach is the nucleophilic substitution reaction, where an appropriate electrophile reacts with piperidine to introduce the desired substituent. The subsequent attachment of the thiophene group requires careful control of reaction conditions to ensure regioselectivity and yield optimization.

From an analytical standpoint, spectroscopic techniques such as NMR and IR have been instrumental in confirming the structure of 2-(thiophen-3-yl)ethylpiperidine. These methods provide critical insights into the molecule's electronic environment and bonding interactions. Additionally, computational chemistry tools have been employed to study the compound's electronic structure and reactivity, further enhancing our understanding of its behavior in different chemical environments.

In terms of applications, 2-(thiophen-3-yl)ethylpiperidine has shown promise in several areas. Its ability to act as a ligand in metal complexes has made it valuable in catalysis research. Moreover, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials.

Recent advancements in green chemistry have also influenced the synthesis and application of 2-(thiophen-3-yl)ethylpiperidine. Researchers are increasingly focusing on environmentally friendly methods to produce this compound, reducing waste and improving sustainability. These efforts align with global initiatives to promote eco-friendly practices in chemical manufacturing.

In conclusion, 2-(thiophen-3-yl)ethylpiperidine (CAS No. 1341912-40-0) stands out as a significant molecule with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future advancements in organic chemistry and pharmacology.

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